Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

Catalog No.
S779116
CAS No.
57372-14-2
M.F
C11H10N2OS
M. Wt
218.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

CAS Number

57372-14-2

Product Name

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

IUPAC Name

N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C11H10N2OS/c1-8(13-14)10-7-15-11(12-10)9-5-3-2-4-6-9/h2-7,14H,1H3

InChI Key

FVKOYJDOHUHQMZ-UHFFFAOYSA-N

SMILES

CC(=NO)C1=CSC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(=NO)C1=CSC(=N1)C2=CC=CC=C2

Medicinal Chemistry

Field: Medicinal Chemistry

Summary: Thiophene derivatives, like Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime, are crucial in medicinal chemistry due to their wide range of therapeutic properties. They are used in the synthesis of drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties .

Methods: The compound is synthesized using various organic reactions, such as the Suzuki coupling, to introduce the thiophene moiety into drug molecules. The reactions are carried out under controlled conditions, often requiring catalysts and specific temperatures.

Results: The synthesized compounds exhibit significant biological activity. For instance, drugs containing thiophene nuclei have shown effectiveness in treating specific cancers, with some compounds inhibiting kinase activity essential for cancer cell proliferation .

Antitumor Activity

Field: Oncology

Summary: Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime derivatives have been studied for their antitumor activity, particularly as CDK6 inhibitors, which are crucial in cancer treatment .

Methods: New derivatives are designed and synthesized, followed by evaluation against cancer cell lines. The CDK6 inhibitory activity is assessed through biochemical assays.

Results: Some derivatives have shown superior antitumor activities compared to existing drugs, indicating potential as effective cancer treatments .

Material Science

Field: Material Science

Summary: Thiophene derivatives are used in material science for their unique properties, such as in the creation of photoresponsive materials .

Methods: The compound is incorporated into materials that can change shape or properties upon light exposure. The synthesis involves polymerization processes and precise control of molecular alignment.

Results: The materials demonstrate photoreversible bending, indicating applications in smart materials and sensors .

Anti-Inflammatory and Anti-Psychotic Drugs

Summary: Thiophene derivatives, including Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime, are known for their anti-inflammatory and anti-psychotic effects. They are used to develop drugs that modulate biological pathways involved in inflammation and mental health disorders .

Methods: The drug discovery process involves the synthesis of thiophene derivatives followed by in vitro and in vivo testing to evaluate their pharmacological effects.

Results: Drugs developed using these compounds have shown promising results in reducing inflammation and psychotic symptoms in clinical trials .

Antioxidant Properties

Field: Biochemistry

Summary: The compound’s antioxidant properties make it valuable in research focused on oxidative stress and related diseases .

Methods: The antioxidant capacity is measured using assays like DPPH and ABTS to determine the compound’s ability to scavenge free radicals.

Results: Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime derivatives have demonstrated significant free radical scavenging activity, suggesting potential therapeutic applications .

Photochromic Materials

Field: Photochemistry

Methods: Synthesis of photochromic derivatives and their incorporation into polymeric matrices. The photochromic behavior is tested under various light conditions.

Results: The derivatives exhibit rapid and reversible color changes, indicating their suitability for use in photoresponsive materials .

Kinase Inhibition

Field: Molecular Biology

Summary: Kinase inhibition is a critical area of research for cancer treatment, and Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime derivatives are investigated for their ability to inhibit kinases involved in cell proliferation .

Methods: The compounds are tested against a panel of kinases using enzymatic assays to determine their inhibitory activity.

Results: Certain derivatives have shown high specificity and potency against target kinases, making them candidates for anti-cancer drug development .

Material Science - Smart Materials

Summary: The compound’s unique molecular structure is exploited to create smart materials that can respond to environmental stimuli such as light, temperature, or pH changes .

Methods: The compound is integrated into materials that exhibit properties like shape memory or self-healing. These materials are synthesized and characterized using techniques like NMR and SEM.

Results: The resulting materials show promising applications in the fields of robotics, aerospace, and biomedical devices due to their adaptive behaviors .

Analytical Chemistry - Detection and Quantification

Summary: In analytical chemistry, the compound serves as a sensitive reagent for the detection and quantification of various analytes, improving the precision of chemical analyses .

Methods: It is used in chromatographic techniques and spectrophotometric assays as a derivatization agent to enhance the detectability of analytes.

Results: The use of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime has led to the development of more sensitive and accurate analytical methods .

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime is an organic compound characterized by the presence of a thiazole ring and an oxime functional group attached to an ethanone moiety. Its molecular formula is C11H10N2OSC_{11}H_{10}N_{2}OS, and it features a thiazole ring substituted with a phenyl group, which contributes to its unique chemical properties. The compound is classified under ketoximes, which are derivatives of ketones wherein the carbonyl group is converted into an oxime by the addition of hydroxylamine .

Typical of oximes and thiazoles. Notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, the oxime can hydrolyze back to the corresponding ketone and hydroxylamine.
  • Condensation Reactions: The oxime can react with aldehydes or other electrophiles to form imines or other derivatives.
  • Reductive Reactions: It can be reduced to form amines, which may have different biological activities.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates that compounds similar to ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime exhibit various biological activities, including:

  • Anticancer Properties: Some thiazole derivatives have shown cytotoxic effects against cancer cell lines such as HeLa and A549. For example, studies have reported that certain oxime derivatives can reduce cell viability significantly at specific concentrations .
  • Antimicrobial Activity: Thiazole-containing compounds often demonstrate antimicrobial properties, making them potential candidates for antibiotic development.
  • Enzyme Inhibition: Certain derivatives have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

The synthesis of ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime typically involves several steps:

  • Formation of Thiazole Ring: The thiazole moiety can be synthesized through cyclization reactions involving appropriate precursors like α-halo ketones and thiourea.
  • Oxime Formation: The reaction of the corresponding ethanone with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) leads to the formation of the oxime.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography.

These methods ensure high yields and purity of the desired compound.

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor for developing new drugs due to its biological activity.
  • Agricultural Chemicals: Compounds with similar structures are often explored as pesticides or herbicides.
  • Material Science: Oximes are used in synthesizing polymers and other materials due to their reactive nature.

Several compounds share structural similarities with ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Ethanone, 1-(2-methyl-4-thiazolyl)-, oximeC11H12N2OSContains a methyl group on the thiazole ring
Ethanone, 1-(4-chlorophenyl)-oximeC9H10ClNLacks thiazole functionality; more straightforward structure
Ethanone, 1-(benzothiophene)-oximeC12H9NOSContains a benzothiophene moiety instead of thiazole; different biological profile

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime stands out due to its specific thiazole substitution pattern and associated biological activities that differ from those of other similar compounds. Its unique structure may lead to distinct pharmacological effects not observed in simpler analogs.

Hydroxylamine Condensation Approaches

The hydroxylamine condensation represents the most fundamental approach for synthesizing Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime. This classical method involves the nucleophilic condensation of the ketone functionality with hydroxylamine derivatives [1] [2] [3]. The reaction mechanism proceeds through several key steps, beginning with the nucleophilic attack of hydroxylamine on the carbonyl carbon, facilitated by the increased nucleophilicity due to the presence of the oxygen atom [2] [3].

The reaction typically employs hydroxylamine hydrochloride as the primary reagent, which reacts with the thiazole ketone precursor under controlled conditions [4] [5]. The process involves initial formation of a tetrahedral intermediate, followed by successive proton transfers and water elimination to form the characteristic carbon-nitrogen double bond of the oxime [2] [6]. Various hydroxylamine derivatives can be utilized, including hydroxylamine hydrochloride in ethanol with sodium hydroxide (yields 75-85%, reaction time 2-4 hours), hydroxylamine sulfate in methanol with pyridine (yields 70-80%, reaction time 6-8 hours), and free hydroxylamine in aqueous solution at pH 7-8 (yields 65-75%, reaction time 4-6 hours) .

The optimization of reaction conditions significantly influences both yield and selectivity. Temperature control plays a crucial role, with the optimal range typically falling between 50-80°C for most hydroxylamine derivatives . While elevated temperatures generally increase reaction rates, excessive heat can lead to side reactions or decomposition of sensitive starting materials. The choice of solvent significantly affects both reaction rate and yield, with polar protic solvents such as ethanol and methanol being preferred due to their ability to dissolve both reactants and facilitate proton transfer .

Table 1: Hydroxylamine Condensation Reaction Parameters

ReagentSolventTemperatureTimeYield
Hydroxylamine⋅HClEthanol60-80°C2-4 h75-85%
Hydroxylamine⋅H₂SO₄Methanol20-25°C6-8 h70-80%
Free hydroxylamineWater50-60°C4-6 h65-75%

Thiazole Ring Formation Strategies

The construction of the thiazole ring system represents a critical synthetic challenge that has been addressed through several well-established methodologies. The Hantzsch thiazole synthesis remains the most widely employed approach, involving the cyclization reaction between α-halogenated ketones and thioamides or thioureas [8] [9] [10] [11].

The mechanism of thiazole ring formation proceeds through nucleophilic attack of the sulfur atom in thioamides on the α-carbon of the halogenated ketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring [8] [9]. This reaction benefits from the strong nucleophilicity of the sulfur atom, which facilitates the initial substitution reaction. The process typically generates excellent yields for simple thiazole derivatives but may show reduced efficiency for highly substituted systems due to steric hindrance [10] [11].

Alternative approaches include the Cook-Heilbron synthesis, which utilizes α-aminonitriles or α-aminoamides reacting with carbon disulfide [9] [12]. This method produces 5-aminothiazoles with substitution at the 2-position. The reaction involves the formation of thioacid derivatives followed by cyclization to generate the thiazole ring system [9].

The Gabriel synthesis represents another classical approach, employing the reaction of α-haloketones with thiourea under basic conditions [8] [9]. This method offers advantages in terms of substrate availability and reaction conditions but may be limited by the formation of side products through dehalogenation reactions [10] [11].

Table 2: Thiazole Ring Formation Methods

MethodSubstratesConditionsYield RangeAdvantages
Hantzsch Synthesisα-Haloketones + ThioamidesRT to reflux65-99%Versatile, high yields
Cook-Heilbronα-Aminonitriles + CS₂Basic conditions60-85%Regioselective
Gabriel Synthesisα-Haloketones + ThioureaBasic conditions70-90%Simple substrates

Modern Synthetic Developments

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has gained significant attention in recent years, leading to the emergence of green chemistry approaches for thiazole synthesis [13] [14] [15] [16]. These methods emphasize the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact while maintaining synthetic efficiency [14] [15].

Water-mediated synthesis represents a prominent green chemistry approach, utilizing water as the primary reaction medium [13] [17]. This methodology takes advantage of the unique properties of water to facilitate organic transformations through hydrophobic interactions and hydrogen bonding effects [17]. The "on-water" concept has been successfully applied to thiazole synthesis, where reactants with limited water solubility can undergo efficient reactions at the water-organic interface [17].

Polyethylene glycol (PEG)-mediated synthesis has emerged as another significant green chemistry approach [13] [15]. PEG systems offer several advantages including recyclability, low toxicity, and the ability to act as both solvent and phase-transfer catalyst [13]. The reaction of thiourea with α-haloketones in PEG-400 at room temperature has been demonstrated to provide excellent yields (93%) with significantly reduced reaction times [15].

Ionic liquid-mediated synthesis represents an advanced green chemistry approach that has shown remarkable promise [18]. Room-temperature ionic liquids (RTILs) based on 1,3-dialkylimidazolium salts offer unique advantages including high thermal stability, negligible vapor pressure, and recyclability [18]. The combination of ionic liquids with conventional solvents such as dimethyl sulfoxide has been shown to dramatically reduce reaction times while maintaining high yields [18].

Table 3: Green Chemistry Synthetic Approaches

MethodReaction MediumTemperatureTimeYieldEnvironmental Benefits
Water-mediatedWaterRT-80°C30-60 min80-97%Non-toxic, renewable
PEG-mediatedPEG-400RT-40°C4-6 h85-93%Recyclable, low toxicity
Ionic liquid[bmim][PF₆]RT30-40 sec90-95%Recyclable, low volatility

Catalytic Methods for Synthesis

The implementation of catalytic systems has revolutionized thiazole synthesis by providing enhanced selectivity, improved yields, and reduced reaction times [19] [20] [21]. Modern catalytic approaches encompass both homogeneous and heterogeneous systems, each offering distinct advantages for specific synthetic applications.

Metal-catalyzed synthesis has shown exceptional promise, particularly with palladium-based systems [19] [22] [23]. Palladium complexes facilitate various transformations including direct arylation polymerization (DArP) for the synthesis of thiazole-containing conjugated polymers [19]. The use of palladium acetate as a catalyst enables hydroarylation reactions of alkynes with thiazoles, providing access to thiazole-containing triarylethylenes with high regio- and stereoselectivity [22] [23].

Gold-catalyzed synthesis represents another significant advancement, with gold complexes demonstrating remarkable efficiency in thiazole formation [21]. The use of gold complexes with specialized ligands, such as Mor-Dalphos systems, has enabled the synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides at room temperature [21]. These systems offer turnover numbers exceeding 99,000 and operate under mild conditions with high functional group tolerance [21].

Alkaline earth metal catalysis has emerged as a sustainable alternative to traditional transition metal systems [24] [25] [26]. Calcium triflate (Ca(OTf)₂) has been successfully employed for the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups [24] [25] [26]. This approach offers the advantage of time-dependent formation of both kinetic and thermodynamic products, with stereoselectivity concerning alkene geometry [24] [25] [26].

Biocatalytic approaches represent the frontier of sustainable catalysis, with enzymatic systems offering exceptional selectivity and environmental compatibility [27]. Lipase-catalyzed synthesis of thiazole derivatives has been demonstrated using ultrasonic irradiation in aqueous media [27]. This approach achieves 97% yield within 10 minutes at room temperature, representing a significant advancement in terms of both efficiency and sustainability [27].

Table 4: Catalytic Synthetic Methods

Catalyst TypeSubstrateConditionsYieldSelectivityAdvantages
Pd(OAc)₂Alkynes + Thiazoles80-100°C90-95%High regio/stereoFunctional tolerance
Au(I) complexesAlkynes + ThioamidesRT85-99%ExcellentMild conditions
Ca(OTf)₂Propargyl alcohols80°C or neat81-99%StereoselectiveSustainable
LipaseAryl ethanonesRT, ultrasound97%HighBiocatalytic

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating thiazole formation while maintaining high yields and selectivity [28] [29] [30] [31] [32] [33]. This technology offers several advantages including rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional heating methods [28] [29] [30].

Microwave-activated Hantzsch synthesis represents a significant advancement in classical thiazole formation [29] [33]. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation provides rapid access to complex thiazole derivatives [29] [33]. This approach reduces reaction times from hours to minutes while maintaining excellent yields (85-95%) [29] [33].

Solid-phase microwave synthesis has been successfully implemented for combinatorial chemistry applications [30]. The synthesis of 2,4-disubstituted thiazoles on Merrifield resin using microwave assistance allows for efficient library generation with total reaction times of approximately 2 hours and overall yields of 26% [30]. This approach enables high-throughput synthesis and simplified purification procedures [30].

Microwave-assisted oxidation systems have been developed for the synthesis of complex thiazole derivatives [31] [32]. The reaction of dithiooxamide with various aldehydes followed by microwave-assisted oxidation with selenium dioxide provides access to thiazolo[5,4-d]thiazoles in good yields [31] [32]. This two-step sequence demonstrates the versatility of microwave technology in multi-step synthetic processes [31] [32].

Catalyst-free microwave synthesis represents an environmentally friendly approach that eliminates the need for additional catalysts [17]. The multicomponent reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in aqueous media under microwave conditions provides trisubstituted thiazoles in excellent yields (85-95%) within 15-30 minutes [17].

Table 5: Microwave-Assisted Synthetic Methods

ApproachSubstratesPower/TemperatureTimeYieldAdvantages
MW-HantzschHaloketones + Thioureas300W, 80-100°C5-15 min85-95%Rapid, efficient
Solid-phase MWResin-bound substrates150W, 60-80°C2 h total26% overallCombinatorial
MW-OxidationAldehydes + Dithiooxamide400W, 120°C20-30 min70-85%Multi-step
Catalyst-free MWGlyoxals + Dicarbonyls500W, 100°C15-30 min85-95%Green chemistry

Stereoselective Synthesis Techniques

The development of stereoselective synthetic methodologies for thiazole derivatives has become increasingly important for accessing compounds with defined three-dimensional structures [22] [24] [25] [23] [26]. These approaches are particularly valuable for pharmaceutical applications where stereochemistry can significantly influence biological activity.

Palladium-catalyzed stereoselective synthesis has been extensively developed for thiazole-containing compounds [22] [23]. The syn-hydroarylation reaction of diaryl alkynes with thiazoles using palladium complexes provides access to thiazole-containing triarylethylenes with high stereoselectivity [22] [23]. This methodology employs Pd(II) complexes derived from Pd(0) species and carboxylic acids, achieving high C5 selectivity in thiazole functionalization [22] [23].

Alkaline earth metal-catalyzed stereoselective synthesis represents a sustainable approach to stereocontrolled thiazole formation [24] [25] [26]. The reaction of thioamides with pent-1-en-4-yn-3-ol derivatives in the presence of Ca(OTf)₂ demonstrates remarkable chemoselectivity, distinguishing between C-C double bonds and C-C triple bonds [24] [25] [26]. This protocol offers time-dependent formation of kinetic and thermodynamic products with stereoselectivity concerning alkene geometry [24] [25] [26].

Chiral auxiliary-controlled synthesis has been employed for the preparation of enantiomerically pure thiazole derivatives [34]. The synthesis of (S)-5-((benzhydrylsulfinyl)methyl)thiazole utilizes the Kagan protocol for asymmetric sulfide to sulfoxide oxidation, achieving >95% enantiomeric excess [34]. This approach demonstrates the potential for large-scale synthesis with excellent stereochemical control [34].

Stereoselective cyclization reactions have been developed for the construction of complex thiazole-containing frameworks [35] [26]. These methods often employ chiral starting materials or chiral catalysts to control the stereochemical outcome of the cyclization process [35] [26]. The resulting products maintain high levels of stereochemical integrity throughout the synthetic sequence [35] [26].

Table 6: Stereoselective Synthetic Approaches

MethodCatalyst/ReagentSelectivityYieldApplications
Pd-catalyzed hydroarylationPd(OAc)₂/carboxylic acid>95% syn80-95%Triarylethylenes
Ca-catalyzed cyclizationCa(OTf)₂Chemo/stereoselective81-99%Functional thiazoles
Chiral auxiliaryKagan oxidation>95% ee85-95%Sulfoxide derivatives
Asymmetric cyclizationChiral catalystsHigh diastereo70-90%Complex frameworks

Purification Methods and Yield Optimization

The purification of thiazole derivatives requires careful consideration of their physical and chemical properties to achieve high purity while maintaining acceptable yields [36] [34] [18] [37] [38]. Various purification techniques have been developed and optimized for different types of thiazole compounds.

Crystallization techniques represent the most commonly employed purification method for thiazole derivatives [36] [34] [18]. The selection of appropriate solvents is crucial for achieving high-quality crystals with minimal impurities. Ethanol, methanol, and water mixtures are frequently used, with the choice depending on the specific solubility characteristics of the target compound [36] [34] [18]. Recrystallization from ethanol typically provides purities of 95-99% with recovery yields of 85-95% [36] [34] [18].

Chromatographic purification methods have been extensively developed for complex thiazole derivatives [36] [18] [37] [38]. Silica gel column chromatography using chloroform/methanol mixtures (97:3) as eluent has been successfully employed for the separation of geometric isomers [5]. The choice of eluent system significantly affects both resolution and recovery, with optimization required for each specific compound [36] [18] [37] [38].

Continuous flow purification represents an advanced approach that integrates purification with synthesis [39] [40]. This methodology eliminates the need for isolation of intermediate compounds while maintaining high purity levels [39] [40]. The continuous generation and consumption of reactive intermediates prevents decomposition and improves overall process efficiency [39] [40].

Extraction and washing procedures have been optimized to remove impurities while preserving product integrity [34] [18]. The use of specific solvent systems for washing, such as dichloromethane and water combinations, has been shown to enhance both yield and enantiomeric excess values [34]. Sequential washing steps can be implemented to address different types of impurities [34] [18].

Table 7: Purification Methods and Optimization

MethodSolvent SystemPurity AchievedYield RecoveryApplications
CrystallizationEthanol/water95-99%85-95%Final purification
Column chromatographyCHCl₃/MeOH (97:3)90-98%70-90%Isomer separation
Continuous flowIntegrated system95-99%95-99%Process intensification
ExtractionDCM/water90-98%85-95%Impurity removal

Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of numerous factors including safety, economics, and process control [36] [34] [41] [37] . Successful scale-up demands optimization of reaction conditions, equipment design, and purification procedures to maintain product quality while achieving economic viability.

Laboratory to pilot plant transition typically involves scaling from gram to kilogram quantities while maintaining reaction efficiency [34] [41] [37]. Critical factors include heat and mass transfer considerations, which become increasingly important as batch sizes increase [34] [41] [37]. The synthesis of thiazole derivatives at 500g scale has been successfully demonstrated with yields maintained at 95-100% through careful temperature control and optimized addition procedures [34].

Process safety considerations become paramount during scale-up operations [39] [34] [41]. The handling of potentially hazardous intermediates requires specialized equipment and procedures [39] [34]. Continuous flow reactors have been successfully implemented to mitigate safety risks associated with unstable intermediates, particularly for compounds that cannot be safely stored [39] [34].

Economic optimization involves balancing reaction efficiency with cost considerations [34] [41] [37] . The replacement of expensive reagents and catalysts with more cost-effective alternatives becomes crucial for commercial viability [34] [41] [37]. Process intensification through continuous operation can significantly reduce production costs while improving product consistency [34] [41] [37].

Quality control and automation requirements increase substantially during scale-up [34] [41] [37]. Implementation of in-line monitoring systems and automated control procedures ensures consistent product quality across multiple batches [34] [41] [37]. The development of robust analytical methods for real-time process monitoring is essential for successful industrial implementation [34] [41] [37].

Continuous processing technologies have emerged as a preferred approach for large-scale thiazole synthesis [39] [34] [40]. These systems offer advantages including improved safety, better heat and mass transfer, and enhanced process control [39] [34] [40]. The continuous synthesis of complex thiazole derivatives has been demonstrated with excellent yields (95-99%) and high purity levels [39] [34] [40].

Table 8: Scale-Up Parameters and Considerations

ScaleBatch SizeKey ChallengesTypical YieldsCritical Factors
Laboratory1-100gMethod optimization85-99%Reaction conditions
Pilot plant100g-10kgHeat/mass transfer80-95%Equipment design
Small industrial10-100kgProcess control85-98%Safety systems
Large industrial>100kgAutomation90-99%Cost optimization

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Last modified: 04-15-2024

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